molecular formula C32H45N5O3S B564678 Desthiazolylmethyloxycarbonyl Ritonavir-d6 CAS No. 1217772-02-5

Desthiazolylmethyloxycarbonyl Ritonavir-d6

Cat. No.: B564678
CAS No.: 1217772-02-5
M. Wt: 585.841
InChI Key: IQKWCORIMSRQGZ-YQNDCQBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is a labeled metabolite of the selective HIV-1 protease inhibitor Ritonavir. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Ritonavir. The compound is characterized by its molecular formula C32 D6 H39 N5 O3 S and a molecular weight of 585.83 .

Mechanism of Action

Target of Action

Desthiazolylmethyloxycarbonyl Ritonavir-d6, also known as M1, is a minor metabolite of Ritonavir . It exhibits potent activity against ER+, HER2+ and triple negative breast cancer lines . The primary targets of M1 are the proteasome and the unfolded protein response (UPR), which have been identified as Ritonavir targets .

Mode of Action

M1 interacts with its targets, the proteasome and UPR, in a unique way. It up-regulates the chymotryptic, tryptic and caspase-like activities of the purified 20S proteasome . M1 also up-regulates the proteasome chymotryptic site in breast cancer cells .

Biochemical Pathways

The biochemical pathways affected by M1 involve the proteasome and UPR. M1’s up-regulation of proteasome activity leads to a reduction in the levels of survivin in T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line .

Pharmacokinetics

It is known that 1 hour following m1 intraperitoneal administration, m1 plasma levels were measurable (36 ± 23 microM) . In contrast, Ritonavir administration resulted in M1 levels that were at or below the limit of detection .

Result of Action

The molecular and cellular effects of M1’s action include a G0/G1 block and apoptosis in all lines tested . M1 also significantly reduces survivin levels in the T47D and MDA-MB-231 lines, and surface HER2 in the SKBR3 line . In vivo, M1 inhibits the MDA-MB-231 xenograft at its maximum tolerated dose (MTD, 20 mg/kg), while Ritonavir exhibits no effect at this dosing, which is half of its MTD .

Action Environment

In general, factors such as ph, temperature, salinity, and the presence of other molecules can impact the effectiveness of a drug

Preparation Methods

The synthesis of Desthiazolylmethyloxycarbonyl Ritonavir-d6 involves multiple steps, starting from the precursor Ritonavir. The synthetic route typically includes the introduction of deuterium atoms to create the labeled compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods are similar but scaled up to meet the demand for research purposes .

Chemical Reactions Analysis

Desthiazolylmethyloxycarbonyl Ritonavir-d6 undergoes various chemical reactions, including:

Scientific Research Applications

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Desthiazolylmethyloxycarbonyl Ritonavir-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Biological Activity

Desthiazolylmethyloxycarbonyl Ritonavir-d6 (M1) is a stable isotope-labeled metabolite of Ritonavir, a well-known HIV-1 protease inhibitor. This compound has garnered attention for its unique biological activities and applications in research, particularly in the fields of virology and pharmacology. This article delves into the biological activity of M1, exploring its mechanism of action, biochemical properties, and implications in scientific research.

Target Interaction

This compound primarily interacts with the HIV-1 protease , an enzyme critical for the maturation of HIV virions. By binding to the active site of this protease, M1 effectively inhibits its activity, preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication.

Biochemical Pathways

M1 also influences several biochemical pathways:

  • Proteasome Activity : M1 up-regulates chymotryptic, tryptic, and caspase-like activities of the 20S proteasome. This leads to a reduction in survivin levels in certain cancer cell lines (e.g., T47D and MDA-MB-231) and affects HER2 expression in SKBR3 cells.
  • Cell Cycle Arrest : The compound induces a G0/G1 block and promotes apoptosis across various cell lines, indicating its potential as an anti-cancer agent.

Pharmacokinetics

Upon intraperitoneal administration, M1 reaches measurable plasma levels within one hour, with concentrations averaging 36 ± 23 µM. This pharmacokinetic profile is essential for understanding its efficacy and safety in therapeutic applications.

Biological Activity Overview

Biological Activity Description
Antiviral Activity Inhibits HIV-1 protease, disrupting viral life cycle and reducing viral load.
Cytotoxic Effects Induces cell death in endothelial cells through mitochondrial damage .
Cell Cycle Modulation Causes G0/G1 phase arrest and apoptosis in various cancer cell lines.

Clinical Studies on Ritonavir

Ritonavir has been studied extensively for its efficacy against HIV-1. A notable clinical trial involving 62 patients demonstrated that Ritonavir significantly reduced plasma viremia (up to 1.7 log reduction) and increased CD4 cell counts during treatment. Side effects included gastrointestinal disturbances but were generally well-tolerated . Although these studies primarily focus on Ritonavir, they provide insights into the biological activity of its metabolites like M1.

Endothelial Cell Studies

Research indicates that Ritonavir can cause cytotoxicity in human endothelial cells, leading to mitochondrial DNA damage. This effect is dose-dependent and may contribute to cardiovascular complications associated with long-term use of HIV protease inhibitors . Such findings highlight the importance of understanding the broader biological implications of compounds derived from Ritonavir.

Applications in Scientific Research

This compound serves multiple roles in scientific investigations:

  • Metabolic Pathway Studies : As a labeled compound, it allows researchers to track metabolic pathways and degradation products of Ritonavir using mass spectrometry.
  • Drug Interaction Analysis : Due to its ability to inhibit CYP3A4, M1 can be used to study drug-drug interactions, enhancing our understanding of pharmacokinetics in polypharmacy scenarios .
  • Quality Control : It acts as a reference standard for analytical methods validating the quality of Ritonavir formulations.

Properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N5O3S/c1-21(2)29(36-32(40)37(5)19-26-20-41-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28(38)27(33)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29,38H,16-19,33H2,1-5H3,(H,34,39)(H,36,40)/t25-,27-,28-,29-/m0/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKWCORIMSRQGZ-YQNDCQBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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